2-Cyclopropyl-3-phenylpropanoic acid
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Overview
Description
2-Cyclopropyl-3-phenylpropanoic acid is an organic compound with the molecular formula C₁₂H₁₄O₂ It is characterized by a cyclopropyl group attached to the second carbon of a propanoic acid chain, with a phenyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-phenylpropanoic acid typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the phenyl group. One common method involves the reaction of cyclopropylmethyl bromide with phenylacetic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the cyclopropyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or nickel complexes can be used to facilitate the cyclopropanation reaction, and continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are used under controlled temperature and solvent conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Cyclopropyl-3-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing its binding specificity. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
2-Cyclopropylpropanoic acid:
Phenylacetic acid: Lacks both the cyclopropyl and propanoic acid groups, leading to distinct chemical behavior.
Uniqueness
2-Cyclopropyl-3-phenylpropanoic acid is unique due to the presence of both the cyclopropyl and phenyl groups, which confer specific structural and electronic properties
Properties
IUPAC Name |
2-cyclopropyl-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKCXEZHVZXEJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393184-59-3 |
Source
|
Record name | 2-cyclopropyl-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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